7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine
CAS No.:
Cat. No.: VC14663058
Molecular Formula: C8H7F3N4
Molecular Weight: 216.16 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7F3N4 |
|---|---|
| Molecular Weight | 216.16 g/mol |
| IUPAC Name | 7-methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine |
| Standard InChI | InChI=1S/C8H7F3N4/c1-4-2-6(8(9,10)11)14-7-5(12)3-13-15(4)7/h2-3H,12H2,1H3 |
| Standard InChI Key | QJJLGWOLRZBWQY-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=NC2=C(C=NN12)N)C(F)(F)F |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
7-Methyl-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-3-amine (CAS: 1431967-67-7) has the molecular formula C₈H₇F₃N₄ and a molecular weight of 216.16 g/mol. Its hydrochloride salt form (C₈H₈ClF₃N₄) has a molecular weight of 252.62 g/mol . The compound’s IUPAC name derives from its fused pyrazole-pyrimidine ring system, with substituents at specific positions (Figure 1).
Table 1: Key Chemical Data
| Property | Value |
|---|---|
| CAS Number | 1431967-67-7 |
| Molecular Formula | C₈H₇F₃N₄ |
| Molecular Weight | 216.16 g/mol |
| Salt Form (Hydrochloride) | C₈H₈ClF₃N₄ (252.62 g/mol) |
The trifluoromethyl group enhances metabolic stability and lipophilicity, while the amine group facilitates hydrogen bonding with biological targets.
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized via cyclocondensation reactions. A common method involves reacting 3-amino-1H-pyrazole with 2,4-dichloro-5-trifluoromethylpyrimidine under basic conditions. The reaction proceeds through nucleophilic substitution, followed by ring closure to form the pyrazolo[1,5-a]pyrimidine core.
Key Steps:
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Precursor Preparation: 3-Amino-1H-pyrazole is treated with a chlorinated pyrimidine derivative.
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Cyclization: Intramolecular cyclization forms the fused ring system.
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Purification: Chromatographic techniques yield the final product with >95% purity.
Industrial-Scale Production
Industrial synthesis prioritizes regioselectivity and cost efficiency. Microwave-assisted synthesis and flow chemistry have been explored to reduce reaction times and improve yields. For instance, microwave irradiation at 150°C for 20 minutes achieves 85% yield in model reactions .
Chemical Properties and Reactivity
Stability and Degradation
The compound is stable under ambient conditions but susceptible to hydrolysis in strongly acidic or basic environments. The trifluoromethyl group induces electron-withdrawing effects, reducing electron density at the pyrimidine ring and directing electrophilic attacks to the pyrazole moiety.
Biological Activity and Mechanisms
| Compound | Target | IC₅₀ (nM) | Selectivity (vs. PI3K-α) |
|---|---|---|---|
| EVT-11041055 analog | PI3K-δ | 18.2 | 45-fold |
| Derivative 12 | PI3K-δ | 23.7 | 32-fold |
Applications in Medicinal Chemistry
Drug Discovery
The compound’s scaffold is a versatile template for designing kinase inhibitors. For example:
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Replacement of Morpholine Groups: Substituting morpholine with benzimidazole improves PI3K-δ selectivity .
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Hydrogen Bond Optimization: Introducing hydroxyl groups enhances interactions with Asp-787 in PI3K .
Pharmacokinetic Optimization
The trifluoromethyl group improves oral bioavailability by reducing first-pass metabolism. In rat models, analogs exhibit a plasma half-life of 4.2 hours and 78% oral absorption .
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